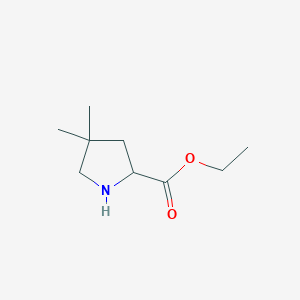

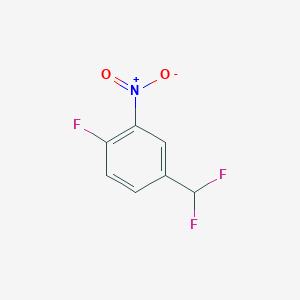

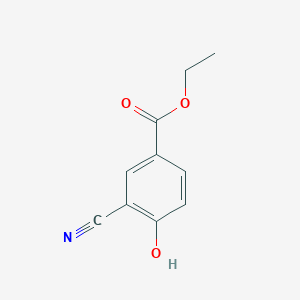

![molecular formula C11H13N3O B1603399 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 915922-82-6](/img/structure/B1603399.png)

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

説明

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, also known as 4-Methylphenyloxadiazole or MPO, is an organic compound commonly used in scientific research. It is a heterocyclic aromatic compound, which contains nitrogen and oxygen atoms, and has a molecular weight of 199.21 g/mol. MPO is a white, crystalline solid with a melting point of 122-125°C and a boiling point of 260-262°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone, and is relatively stable in air.

科学的研究の応用

Antitumor Activity

Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related compounds, has demonstrated promising antitumor activity. These compounds were synthesized to improve lipophilicity and cell wall penetration, showing significant potency against a panel of cell lines with one compound exhibiting a mean IC50 value of 5.66 μM. Such findings indicate the potential of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine derivatives in cancer treatment due to similar structural characteristics and the importance of the 1,2,4-oxadiazole moiety in enhancing biological activity (Maftei et al., 2016).

Anticonvulsant Properties

Another study focused on semicarbazones-based 1,3,4-oxadiazoles, designed to establish a pharmacophoric model for anticonvulsant activity. These compounds showed significant results in various anticonvulsant models, supporting the potential for derivatives of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in developing new anticonvulsant therapies (Rajak et al., 2010).

Apoptosis Induction for Cancer Therapy

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, closely related to the target compound, identified them as novel apoptosis inducers with potential as anticancer agents. These compounds showed activity against breast and colorectal cancer cell lines, with structure-activity relationship studies identifying key features for bioactivity. This suggests that similar structural derivatives, including 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, could be explored for their apoptotic and anticancer potential (Zhang et al., 2005).

Antimicrobial and Antifungal Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study on new oxadiazoles derived from phenylpropionohydrazides showed that specific substitutions on the oxadiazole ring enhance antimicrobial activity against strains like S. aureus and P. aeruginosa. This indicates the potential utility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in developing antimicrobial agents with targeted activity profiles (Fuloria et al., 2009).

Corrosion Inhibition

In the context of industrial applications, 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. Research indicates that these compounds can effectively protect metals in corrosive environments, suggesting potential applications of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine derivatives in corrosion protection formulations (Ammal et al., 2018).

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities .

Mode of Action

1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in their function .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.

Result of Action

Certain 1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Action Environment

The stability and efficacy of similar compounds could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKNVFODBBNBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589720 | |

| Record name | 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

CAS RN |

915922-82-6 | |

| Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)

![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)